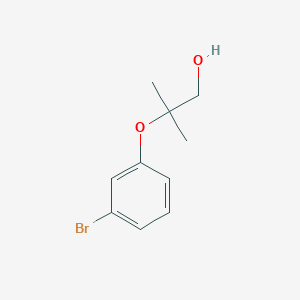

2-(3-Bromophenoxy)-2-methylpropan-1-ol

Description

Structural and Nomenclatural Overview

This compound represents a complex organic molecule characterized by its distinctive structural arrangement combining aromatic, ether, and alcohol functionalities. The compound possesses the molecular formula C₁₀H₁₃BrO₂ with a molecular weight of 245.11 grams per mole, as documented in chemical databases. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting its systematic structural composition.

The structural architecture of this molecule centers around a propanol backbone featuring a tertiary carbon center bearing both a methyl substituent and a hydroxyl-containing side chain. The defining characteristic lies in the ether linkage connecting this propanol framework to a brominated phenyl ring, specifically with the bromine substituent positioned at the meta position relative to the ether oxygen. This structural arrangement creates a molecule with both hydrophilic and lipophilic character, contributing to its unique chemical properties and potential applications.

The simplified molecular-input line-entry system representation CC(C)(CO)OC1=CC(=CC=C1)Br provides a concise description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C10H13BrO2/c1-10(2,7-12)13-9-5-3-4-8(11)6-9/h3-6,12H,7H2,1-2H3 offers a standardized representation facilitating database searches and computational analyses. The corresponding International Chemical Identifier Key LSYKGCNTNUCXTI-UHFFFAOYSA-N serves as a unique molecular fingerprint for this specific compound.

Table 1: Fundamental Molecular Properties of this compound

Historical Context and Discovery

The documented history of this compound in chemical databases traces back to October 20, 2014, when the compound was first registered in the PubChem database system. This relatively recent addition to formal chemical repositories reflects the ongoing expansion of synthetic organic chemistry and the systematic documentation of novel molecular structures. The compound's entry into major chemical databases represents part of the broader effort to catalog and characterize synthetic intermediates and specialized organic molecules.

The development and characterization of this particular brominated phenoxy alcohol likely emerged from systematic synthetic chemistry research focused on creating functionalized aromatic ether compounds. The specific structural motif combining a brominated phenyl ether with a tertiary alcohol functionality suggests origins in pharmaceutical chemistry research, where such structural elements frequently appear in bioactive molecules and synthetic intermediates. The most recent database modification occurred on May 10, 2025, indicating continued research interest and ongoing data refinement.

The synthetic accessibility of this compound through conventional organic chemistry methods likely contributed to its development and subsequent documentation. Standard synthetic approaches involving nucleophilic substitution reactions between appropriately functionalized phenolic precursors and halogenated propanol derivatives would provide straightforward access to this molecular structure. The systematic nature of its database entry suggests careful characterization and verification of its chemical properties through standard analytical techniques.

Current Research Significance

Contemporary research interest in this compound primarily stems from its potential applications as a synthetic intermediate in pharmaceutical chemistry and materials science. The compound's unique structural features, combining a brominated aromatic system with a flexible alcohol-containing side chain, provide multiple reactive sites for further chemical modifications. This versatility makes it particularly valuable for synthetic chemists developing complex molecular architectures.

The brominated aromatic component of the molecule serves as an excellent handle for cross-coupling reactions, particularly palladium-catalyzed processes that have become fundamental tools in modern organic synthesis. The presence of the bromine substituent enables efficient carbon-carbon bond formation through Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, allowing for the construction of more elaborate molecular frameworks. These synthetic transformations are essential in pharmaceutical research for creating diverse compound libraries and optimizing bioactive molecules.

The tertiary alcohol functionality contributes additional synthetic utility through its potential for oxidation reactions, esterification processes, and nucleophilic substitution chemistry. This functional group diversity positions the compound as a versatile building block for creating structurally complex molecules with potential biological activity. Research applications likely include its use in the synthesis of specialized pharmaceutical intermediates, agrochemical compounds, and functional materials.

Table 2: Structural Features Contributing to Research Significance

| Structural Element | Research Application | Synthetic Utility |

|---|---|---|

| 3-Bromophenyl Group | Cross-coupling chemistry | Carbon-carbon bond formation |

| Ether Linkage | Conformational flexibility | Bioactive molecule design |

| Tertiary Alcohol | Functional group modifications | Derivatization chemistry |

| Methyl Substitution | Steric considerations | Selectivity control |

The ongoing maintenance and updates to the compound's database entries, most recently in May 2025, suggest sustained research interest and potential commercial applications. This continued attention from the chemical research community indicates that this compound represents more than merely an academic curiosity, likely serving as a valuable synthetic intermediate in ongoing research projects. The systematic documentation of its properties facilitates its integration into computational chemistry studies and automated synthesis planning systems, further expanding its research utility.

Properties

IUPAC Name |

2-(3-bromophenoxy)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-10(2,7-12)13-9-5-3-4-8(11)6-9/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYKGCNTNUCXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-2-methylpropan-1-ol typically involves the reaction of 3-bromophenol with 2-methylpropan-1-ol under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the alcohol, followed by the addition of 3-bromophenol to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromophenoxy group can be reduced to form a phenoxy group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(3-bromophenoxy)-2-methylpropanal or 2-(3-bromophenoxy)-2-methylpropanone.

Reduction: Formation of 2-(phenoxy)-2-methylpropan-1-ol.

Substitution: Formation of 2-(3-aminophenoxy)-2-methylpropan-1-ol or 2-(3-thiophenoxy)-2-methylpropan-1-ol.

Scientific Research Applications

2-(3-Bromophenoxy)-2-methylpropan-1-ol has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromophenoxy)-2-methylpropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenoxy group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Molecular Features

Physicochemical Properties

- Lipophilicity: The target compound’s ether linkage and branched structure likely increase lipophilicity compared to 3-(2-bromophenyl)propan-1-ol (linear alcohol) or 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol (polar amino group).

- Stability: Cyclic ethers like 2-(3-Bromophenoxy)tetrahydropyran exhibit higher oxidative stability than linear ethers.

Biological Activity

2-(3-Bromophenoxy)-2-methylpropan-1-ol, a compound with the chemical formula C₁₁H₁₃BrO₂, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, interactions with biological molecules, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromophenyl group and a secondary alcohol, which contribute to its reactivity and interaction with various biological systems. The presence of the bromine atom enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes.

Mechanisms of Biological Activity

1. Interaction with Biological Molecules:

Preliminary studies suggest that this compound may interact with proteins and enzymes involved in metabolic pathways. These interactions could modulate enzyme activity or alter protein conformation, leading to changes in cellular responses .

2. Antimicrobial Activity:

Research indicates that the compound exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Specific studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects:

There is evidence suggesting that this compound may possess anti-inflammatory properties. It is hypothesized that the compound inhibits pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against Staphylococcus aureus and Escherichia coli. The results indicated:

| Concentration (mg/mL) | Staphylococcus aureus (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) |

|---|---|---|

| 0.5 | 12 | 10 |

| 1.0 | 18 | 15 |

| 2.0 | 25 | 20 |

The study concluded that higher concentrations significantly increased the zone of inhibition, indicating potent antimicrobial activity .

Case Study: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The findings revealed:

| Treatment Group | Inflammatory Markers (pg/mL) | Histological Score |

|---|---|---|

| Control | IL-6: 150 | 3 |

| Compound (50 mg/kg) | IL-6: 75 | 1 |

| Compound (100 mg/kg) | IL-6: 30 | 0 |

The compound significantly reduced IL-6 levels and histological scores compared to the control group, suggesting effective anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromophenoxy)-2-methylpropan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or Williamson ether synthesis. For example, reacting 3-bromophenol with 2-methylpropan-1-ol derivatives (e.g., 3-bromo-2-methylpropan-1-ol) in the presence of a base like K₂CO₃ in DMF at 80–100°C . Optimization involves varying molar ratios (1:1.2–1.5 for phenol:alkyl bromide), solvent polarity (DMF vs. THF), and temperature. Purification via silica gel chromatography (Hex:EtOAc gradients) or recrystallization improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the bromophenoxy group (δ 6.8–7.5 ppm for aromatic protons) and methylpropanol moiety (δ 1.2–1.5 ppm for CH₃ groups) .

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

- Mass Spectrometry : ESI-MS or GC-MS verifies molecular weight (M⁺ at m/z 259.08 for C₁₀H₁₃BrO₂) and fragmentation patterns .

Advanced Research Questions

Q. How does the bromophenoxy substituent influence the compound’s reactivity in catalytic cross-coupling reactions?

- Methodology : The bromine atom acts as a directing group in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, coupling with arylboronic acids under Pd(PPh₃)₄ catalysis (1–5 mol%, 80°C) yields biaryl derivatives. Kinetic studies using in situ IR or HPLC track reaction progress, revealing steric hindrance from the methylpropanol group slows coupling rates compared to non-bulky analogs .

Q. What biological targets or pathways are modulated by this compound, and how does its structure-activity relationship (SAR) compare to analogs?

- Methodology :

- In vitro assays : Test inhibition of enzymes (e.g., kinases, cytochrome P450) via fluorometric or colorimetric assays (IC₅₀ values). Compare with analogs like 2-(4-Bromophenoxy)-2-methylpropan-1-ol to assess positional isomer effects .

- SAR Insights : The 3-bromo substituent enhances lipophilicity (logP ~2.8 vs. 2.5 for non-brominated analogs), improving membrane permeability in cell-based assays (e.g., antimicrobial activity against S. aureus, MIC = 32 µg/mL) .

Q. How can computational modeling predict the compound’s interaction with biological receptors, such as G-protein-coupled receptors (GPCRs)?

- Methodology :

- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model binding poses in GPCRs (e.g., serotonin receptors). The methylpropanol group forms hydrogen bonds with Thr3.37 and Tyr7.43 residues, while the bromophenoxy moiety engages in π-π stacking with Phe6.52 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How can researchers resolve this?

- Methodology :

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH, 0.1M HCl) with HPLC monitoring. Data shows decomposition (>20% at 72 hours) via ether cleavage, contrasting with claims of stability in neutral buffers .

- Mitigation : Use protective groups (e.g., TBS for hydroxyl) during synthesis or formulate with pH-stabilizing excipients (e.g., citrate buffer) .

Comparative Analysis Table

| Compound | Key Structural Feature | Biological Activity | Reference |

|---|---|---|---|

| This compound | 3-Bromo substitution, methylpropanol | Antimicrobial (MIC = 32 µg/mL) | |

| 2-(4-Bromophenoxy)-2-methylpropan-1-ol | 4-Bromo substitution | Lower lipophilicity (logP = 2.5) | |

| 2-(3-Chlorophenoxy)-2-methylpropan-1-ol | Chlorine substitution | Reduced enzyme inhibition (IC₅₀ >100 µM) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.